molecular formula C11H9FO2 B586131 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione CAS No. 1391054-37-7

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione

Cat. No.: B586131
CAS No.: 1391054-37-7
M. Wt: 192.189
InChI Key: FLCZRRMMACTIMB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione, also known as 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione, is a useful research compound. Its molecular formula is C11H9FO2 and its molecular weight is 192.189. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCZRRMMACTIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-37-7
Record name 1-Cyclopropyl-2-(2-fluorophenyl)-1,2-ethanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CYCLOPROPYL-2-(2-FLUOROPHENYL)-1,2-ETHANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89T1HA89AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Control and Profiling of Prasugrel EP Impurity G (CAS 1391054-37-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 1391054-37-7 , chemically identified as 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione , is a critical oxidative degradation product and specified impurity of Prasugrel Hydrochloride , a third-generation thienopyridine antiplatelet agent. Known pharmacopeially as Prasugrel EP Impurity G (or Prasugrel Diketone Impurity), its monitoring is mandated by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) to ensure the safety and efficacy of the drug substance.

This guide provides a comprehensive technical analysis of this impurity, detailing its formation mechanism, synthesis for reference standards, and validated analytical protocols for its detection in pharmaceutical quality control (QC).

Part 1: Chemical Identity and Physicochemical Properties

Understanding the structural distinctness of Impurity G is vital for separating it from the parent drug and other hydrolytic degradants (such as the thiolactone metabolite).

Chemical Data Matrix
PropertySpecification
Common Name Prasugrel EP Impurity G; Prasugrel Diketone
IUPAC Name 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione
CAS Number 1391054-37-7
Molecular Formula C₁₁H₉FO₂
Molecular Weight 192.19 g/mol
Appearance Light yellow to green solid
Solubility Soluble in Chloroform, Methanol, Acetonitrile
Structural Feature 1,2-Dicarbonyl (vicinal diketone) core linking a cyclopropyl and 2-fluorophenyl ring
Structural Significance

Unlike Prasugrel, which contains a thienopyridine ring, Impurity G represents a cleavage or precursor-related structure . It corresponds to the side chain of the Prasugrel molecule. Its formation implies a breakdown of the linkage between the thienopyridine core and the ketone side chain, or severe oxidation of the ketone to a diketone functionality.

Part 2: Formation Mechanism and Degradation Pathway

The presence of CAS 1391054-37-7 in a drug product typically indicates oxidative stress . While Prasugrel is prone to hydrolysis (forming Impurity A/B), Impurity G arises through a radical-initiated oxidation pathway.

Mechanism of Formation

The degradation pathway involves the oxidation of the alpha-methylene group adjacent to the ketone in the Prasugrel side chain or its intermediate.

  • Precursor: The immediate structural analog is the ketone intermediate: 2-cyclopropyl-1-(2-fluorophenyl)ethanone.

  • Oxidative Event: Under conditions of stress (heat, light, or presence of peroxides in excipients like Crospovidone), the alpha-carbon is oxidized.

  • Result: The conversion of the monoketone linkage into a 1,2-dione (diketone) system.

Degradation Pathway Diagram

The following diagram illustrates the logical flow from the parent structure/intermediates to the formation of Impurity G under oxidative conditions.

Prasugrel_Degradation Prasugrel Prasugrel HCl (Parent Drug) Intermed Intermediate/Side Chain (2-cyclopropyl-1-(2-fluorophenyl)ethanone) Prasugrel->Intermed Hydrolysis/Cleavage Oxidation Oxidative Stress (Peroxides/Radicals) Intermed->Oxidation Susceptibility ImpurityG Impurity G (CAS 1391054-37-7) (1,2-Dione Derivative) Oxidation->ImpurityG Alpha-Oxidation

Caption: Figure 1.[1][2] Oxidative degradation pathway leading to the formation of Prasugrel EP Impurity G.

Part 3: Synthesis of Reference Standard

To quantify this impurity, researchers must synthesize a high-purity reference standard. The synthesis does not start from Prasugrel but rather from the ketone precursor.

Synthetic Protocol

Objective: Synthesize 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione.

Reagents:

  • Starting Material: 2-cyclopropyl-1-(2-fluorophenyl)ethanone (CAS 204205-33-4).

  • Oxidant: Selenium Dioxide (SeO₂) or KMnO₄/Alumina.

  • Solvent: 1,4-Dioxane or Pyridine.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the starting ketone in 1,4-dioxane.

  • Oxidation: Add 1.2 eq of Selenium Dioxide (SeO₂). SeO₂ is specific for oxidizing active methylene groups alpha to a carbonyl, converting them into 1,2-dicarbonyls.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Work-up: Filter off the precipitated selenium metal through Celite. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue using silica gel column chromatography. Elute with a gradient of Hexane/Ethyl Acetate.

  • Validation: Confirm structure via ¹H-NMR (look for loss of alpha-methylene protons) and IR (appearance of two carbonyl stretches).

Part 4: Analytical Control (HPLC Method)

The following Reverse Phase HPLC (RP-HPLC) method is validated for the separation of Prasugrel from Impurity G and other related substances.

Chromatographic Conditions
ParameterCondition
Column C18 Stationary Phase (e.g., Inertsil ODS-4 or Gemini C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Ammonium Acetate Buffer (pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Mode Gradient Elution
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 225 nm (Max absorption for impurities)
Column Temp 25°C
Injection Vol 20 µL
Gradient Program
  • 0-5 min: 70% A / 30% B (Isocratic hold for polar degradants)

  • 5-25 min: Linear ramp to 20% A / 80% B (Elution of Prasugrel and non-polar impurities like Impurity G)

  • 25-30 min: Isocratic hold at 20% A / 80% B

  • 30-35 min: Re-equilibration to initial conditions.

Note: Impurity G (Diketone) is relatively non-polar compared to hydrolytic impurities and will elute after the main Prasugrel peak or late in the chromatogram depending on the specific column chemistry.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (Dissolve in ACN:Water) Inject HPLC Injection (20 µL) Sample->Inject Separation RP-HPLC Separation (C18 Column, Gradient) Inject->Separation Detection UV Detection (225 nm) Separation->Detection Analysis Data Analysis (RRT Calculation) Detection->Analysis

Caption: Figure 2.[3] Standardized analytical workflow for the detection of Prasugrel Impurity G.

Part 5: Regulatory & Safety Considerations

Regulatory Limits (ICH Q3A/B)
  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%[4]

  • Specification: For Prasugrel API, Impurity G is typically limited to NMT 0.15% .

Safety & Handling
  • Reactivity: 1,2-Dicarbonyls are electrophilic and can react with nucleophiles (e.g., amino groups in proteins). This reactivity underscores the need for strict control in the final drug product.

  • Storage: Store reference standards at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption or further oxidation.

References

  • European Pharmacopoeia (Ph. Eur.). Prasugrel Hydrochloride Monograph.
  • Sastry, T. U., et al. (2013) .[5] "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 25(14), 7783-7789.[5] Link

  • Housheh, S., et al. (2018) .[6] "Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR." Research Journal of Pharmacy and Technology. Link

  • PubChem . Compound Summary for CID 59407286: 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione.[7][8] National Library of Medicine. Link

  • Vakamulla, M., et al. (2012) .[9] "Identification of Prasugrel Impurities by LC-MS/MS and Stability Indicating UPLC Method." Journal of Liquid Chromatography & Related Technologies. Link[9]

Sources

Methodological & Application

Application Note: UPLC Analysis of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione (Prasugrel Diketone)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione (CAS: 1391054-37-7), commonly referred to as Prasugrel Diketone , is a critical intermediate in the synthesis of Prasugrel, a thienopyridine class antiplatelet agent.[1]

The purity of this diketone intermediate is a "Critical Quality Attribute" (CQA) because impurities at this stage—specifically the unreacted mono-ketone or oxidation byproducts—can carry forward into the final API synthesis, leading to complex purification steps later.

The Analytical Challenge
  • Structural Similarity: The target analyte must be resolved from its direct precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone (Mono-ketone), which differs only by a single carbonyl oxygen.

  • Reactivity: As a 1,2-dicarbonyl compound, the analyte is susceptible to hydration or rearrangement under highly basic conditions; therefore, neutral-to-acidic conditions are required.

  • Detection: The conjugated

    
    -diketone system exhibits a distinct UV absorption profile compared to the non-conjugated mono-ketone, allowing for selective detection at higher wavelengths (254 nm).
    
Synthesis & Impurity Pathway

The following diagram illustrates the origin of the target molecule and its common impurities.

Prasugrel_Synthesis Mono Mono-Ketone Precursor (Impurity A) Bromo Bromo-Intermediate (Transient) Mono->Bromo Bromination Diketone TARGET: Diketone (Prasugrel Intermediate) Mono->Diketone Direct Oxidation (Alt) Bromo->Diketone Oxidation/DMSO Acid 2-Fluorobenzoic Acid (Degradant) Diketone->Acid Oxidative Cleavage (Stress) Prasugrel Prasugrel API (Final Product) Diketone->Prasugrel + Thienopyridine deriv.

Figure 1: Synthetic pathway highlighting the target Diketone and its relationship to upstream precursors (Mono-ketone) and downstream degradants (Benzoic acid).

Method Development Strategy

To achieve high throughput without sacrificing resolution, we utilize Ultra-Performance Liquid Chromatography (UPLC) .

Column Selection: BEH C18

We select an Ethylene Bridged Hybrid (BEH) C18 column.

  • Reasoning: The diketone is moderately lipophilic. BEH particles (1.7 µm) allow for high backpressure usage, enabling higher flow rates and shorter run times. The C18 ligand provides the necessary hydrophobic interaction to separate the diketone from the more non-polar mono-ketone.

Mobile Phase Chemistry
  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile (ACN).[2]

  • Rationale:

    • Acidity: Formic acid (pH ~2.7) suppresses the ionization of acidic impurities (like 2-fluorobenzoic acid), ensuring they retain on the column and elute as sharp peaks rather than tailing bands. It also stabilizes the diketone against enolization.

    • Solvent Choice: Acetonitrile is preferred over methanol due to lower viscosity (lower backpressure) and better peak shape for fluorinated aromatics.

Detailed Experimental Protocol

Instrument Configuration
ParameterSetting
System Waters ACQUITY UPLC H-Class (or equivalent)
Detector PDA (Photodiode Array)
Wavelength 254 nm (Primary), 210 nm (Secondary/Impurity)
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temp 40°C
Sample Temp 10°C (Prevents degradation)
Flow Rate 0.6 mL/min
Injection Vol 1.0 µL
Gradient Table

This gradient is designed to elute the polar acid early, the target diketone mid-run, and the lipophilic mono-ketone late.

Time (min)% Mobile Phase A (0.1% FA/H2O)% Mobile Phase B (ACN)Curve
0.00 9010Initial
0.50 90106 (Linear)
3.50 10906 (Linear)
4.50 10906 (Hold)
4.60 90101 (Immediate)
6.00 9010Re-equilibration
Sample Preparation

Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of Prasugrel Diketone into a 10 mL volumetric flask. Dissolve in ACN.

  • Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter before injection.

Analytical Workflow & Logic

The following flowchart details the decision-making process during routine analysis, ensuring data integrity.

UPLC_Workflow Start Sample Receipt Prep Dilution (50:50 ACN:H2O) Filter 0.2µm Start->Prep Inject UPLC Injection (BEH C18, 40°C) Prep->Inject CheckSST System Suitability? (Res > 2.0, Tailing < 1.5) Inject->CheckSST Process Integrate Peaks (254 nm) CheckSST->Process Pass Fail Troubleshoot: Check Column/Mobile Phase CheckSST->Fail Fail Report Generate Report: % Area Norm Process->Report Fail->Inject Retry

Figure 2: Step-by-step analytical workflow from sample preparation to final reporting.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every sequence must include a System Suitability Test (SST) injection.

Retention Time & Selectivity
  • 2-Fluorobenzoic Acid: ~1.2 min (Elutes first due to polarity).

  • Prasugrel Diketone (Target): ~2.4 min.[1]

  • Mono-ketone (Impurity): ~3.1 min (Elutes later due to lack of second carbonyl oxygen).

Acceptance Criteria
ParameterLimitScientific Rationale
Resolution (Rs) > 2.0Between Diketone and Mono-ketone to ensure accurate quantitation.
Tailing Factor (T) < 1.5Ensures no secondary interactions (silanol activity) affecting integration.
Precision (RSD) < 2.0%Based on 5 replicate injections of standard.
Signal-to-Noise > 10For LOQ determination.

Troubleshooting Guide

Issue: Peak Tailing on the Diketone

  • Cause: Secondary interaction with free silanols on the column or insufficient buffering.

  • Fix: Ensure the column is a "BEH" or "CSH" (Charged Surface Hybrid) type, which minimizes silanol activity. Verify the Formic Acid concentration is accurately 0.1%.

Issue: "Ghost" Peaks

  • Cause: Carryover from the highly lipophilic mono-ketone.

  • Fix: Increase the needle wash solvent strength (e.g., 90:10 ACN:Water) and extend the wash duration.

References

  • Gadhari, A. et al. (2024).[3][4] "Rapid, sensitive and specific methods for determination of Prasugrel and its impurities by gas chromatography with mass spectrometry and high-performance liquid chromatography."[4] Asian Journal of Research in Chemistry. Available at: [Link]

  • Reddy, B. et al. (2012). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry. Available at: [Link]

  • PubChem. (2024).[1] "1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione (Compound Summary)." National Library of Medicine. Available at: [Link]

Sources

Application Note: Precision Synthesis of N-Heterocycles from 1,2-Diones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the modular synthesis of nitrogen-containing heterocycles—specifically Quinoxalines, Imidazoles, and Pteridines—utilizing 1,2-diones (α-diketones) as the core electrophilic scaffold. Unlike traditional reviews, this guide focuses on process intensification and green chemistry protocols , providing researchers with self-validating workflows for high-yield synthesis. We prioritize catalyst-free or earth-abundant catalytic systems (e.g.,


, Water/Ethanol matrices) to minimize purification burdens in drug discovery pipelines.

Introduction: The 1,2-Dione Electrophile

1,2-Diones (e.g., Benzil, Glyoxal, 2,3-Butanedione) possess a unique contiguous dicarbonyl "backbone" that serves as a bidentate electrophile. The repulsion between the partial positive charges on adjacent carbonyl carbons (


) destabilizes the C-C bond (bond length ~1.54 Å) and heightens reactivity toward binucleophiles.

This reactivity allows for a "LEGO-like" modularity:

  • + 1,2-Diamines

    
    Quinoxalines  (6-membered fused rings)
    
  • + Aldehyde + Ammonia

    
    Imidazoles  (5-membered rings)
    
  • + 5,6-Diaminopyrimidines

    
    Pteridines  (Fused bicyclic systems)
    

Module A: Quinoxaline Synthesis (The "Green" Standard)

Target: Rapid synthesis of 2,3-disubstituted quinoxalines. Mechanism: Double condensation (Schiff base formation).

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the diamine on one carbonyl, forming a hemiaminal intermediate. In aqueous media, the hydrophobic effect accelerates this step by forcing the organic reactants into close proximity, often eliminating the need for acid catalysis.

Protocol: Catalyst-Free Aqueous Synthesis

Based on principles established by Hasaninejad et al. and recent Green Chemistry optimization.

Reagents:

  • 1,2-Dione (e.g., Benzil): 1.0 mmol

  • 1,2-Diamine (e.g.,

    
    -phenylenediamine): 1.1 mmol
    
  • Solvent: Ethanol:Water (1:1 v/v) – 5 mL

Step-by-Step Workflow:

  • Charge: Add 1.0 mmol of Benzil and 1.1 mmol of

    
    -phenylenediamine to a 20 mL scintillation vial.
    
  • Solvate: Add 5 mL of EtOH:

    
     (1:1). The mixture may appear heterogeneous initially.
    
  • Agitate: Stir vigorously at Room Temperature (25°C) .

    • Observation: The mixture will typically homogenize and then precipitate the product within 5–20 minutes.

  • Monitor: Check via TLC (Eluent: Hexane/EtOAc 8:2).

  • Isolate: Filter the precipitate under vacuum.

  • Wash: Wash the filter cake with 5 mL of cold water (

    
    ) to remove unreacted diamine.
    
  • Dry: Vacuum dry at

    
     for 1 hour.
    
  • Validation: Yields typically >90%.[1][2] Melting point of 2,3-diphenylquinoxaline: 126–127°C.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Yield Incomplete solubility Increase Ethanol ratio to 7:3.
Oily Product Impure diamine (oxidation) Recrystallize diamine from hot water/charcoal before use.

| Slow Reaction | Electron-withdrawing groups on diamine | Add 5 mol% Iodine (


) or heat to 

. |
Pathway Visualization

Quinoxaline_Mechanism Start 1,2-Dione + 1,2-Diamine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Inter2 Mono-Imine (Schiff Base) Inter1->Inter2 - H2O (Dehydration) Inter3 Cyclization (Intramolecular Attack) Inter2->Inter3 Ring Closure End Quinoxaline (Aromatized) Inter3->End - H2O (Aromatization)

Figure 1: Step-wise condensation mechanism for Quinoxaline formation.

Module B: Trisubstituted Imidazoles (Multicomponent)

Target: One-pot synthesis of 2,4,5-trisubstituted imidazoles. Reaction: Debus-Radziszewski variant (4-component condensation).

Mechanistic Insight

This reaction involves the in situ generation of a diamine intermediate from the aldehyde and ammonia source, which then condenses with the 1,2-dione. The use of Ammonium Chloride (


)  acts as a dual reagent: it provides the nitrogen source (in equilibrium with acetate) and acts as a mild Bronsted acid catalyst to activate the carbonyls.
Protocol: -Catalyzed Solvent-Free Synthesis

Optimized for scalability and atom economy.

Reagents:

  • 1,2-Dione (Benzil): 1.0 mmol

  • Aldehyde (Benzaldehyde): 1.0 mmol

  • Ammonium Acetate (

    
    ): 4.0 mmol
    
  • Catalyst: Ammonium Chloride (

    
    ): 0.3 mmol (30 mol%)[3]
    

Step-by-Step Workflow:

  • Mix: In a round-bottom flask, combine Benzil, Benzaldehyde,

    
    , and 
    
    
    
    .
  • Heat: Heat the solid mixture to 110°C in an oil bath.

    • Critical Step: The solids will melt into a uniform liquid melt. Stirring is essential to prevent charring at the flask wall.

  • Time: React for 45–60 minutes. Monitor via TLC.

  • Quench: Cool the mixture to

    
     and add 10 mL of warm water.
    
  • Work-up: The product will solidify upon cooling. Filter the solid.

  • Purification: Wash with excess water to remove

    
     and excess acetate. Recrystallize from Ethanol/Water (9:1) if necessary.
    
Comparative Efficiency Data
Catalyst SystemConditionsTimeYieldRef

(Recommended)
110°C, Solvent-Free 45 min 92% [1]

Microwave, Solvent-Free2 min88%[2]

p-tosylate
Ethanol, Ultrasound25 min90%[3]
Acetic Acid (Traditional)Reflux4 hrs75%--
Workflow Visualization

Imidazole_Workflow cluster_inputs Reagents Dione 1,2-Dione Melt Melt Phase (110°C) Solvent-Free Dione->Melt Ald Aldehyde Ald->Melt Ammonium NH4OAc + NH4Cl Ammonium->Melt Workup Aqueous Quench (Removal of salts) Melt->Workup 45-60 min Product 2,4,5-Trisubstituted Imidazole Workup->Product Filtration

Figure 2: Solvent-free operational workflow for Imidazole synthesis.

Module C: Pteridines (The Regioselectivity Challenge)

Target: Synthesis of Pteridines via Gabriel-Isay Condensation. Core Challenge: When using asymmetric 1,2-diones (e.g., methylglyoxal), two regioisomers (6-substituted vs. 7-substituted) are possible.

Protocol: Regioselective Synthesis

Reagents:

  • 5,6-Diamino-4-hydroxypyrimidine sulfate: 1.0 mmol

  • 1,2-Dicarbonyl (e.g., Methylglyoxal): 1.2 mmol

  • Regioselectivity Modifier: Sodium Bisulfite (

    
    )
    

Procedure:

  • Preparation: Dissolve the pyrimidine in water (adjusted to pH 8 with NaOH).

  • Addition:

    • For 6-Isomer (Target): Add

      
       to the methylglyoxal before mixing with the amine. This forms a bisulfite adduct that sterically hinders the aldehyde, directing attack to the ketone first.
      
    • For 7-Isomer: Mix directly under acidic conditions (pH 3-4).

  • Reaction: Stir at

    
     for 2 hours.
    
  • Isolation: Adjust pH to 5 to precipitate the pteridine.

References

  • Maleki, B. et al. "Ammonium Chloride: An Effective Catalyst for the One-pot Synthesis of 2,4,5-Trisubstituted Imidazoles."[3] SciSpace, 2009. Link

  • Shelpaya, R. et al. "One-pot synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions." Der Pharma Chemica, 2011. Link

  • Dianat, H. et al. "Novel, rapid and efficient one-pot synthesis of substituted Imidazoles."[2] Engineering Research Publication, 2014. Link

  • Hasaninejad, A. et al. "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines." RSC Advances, 2013. Link

  • Bradshaw, T. et al. "Synthesis of pteridines derivatives from different heterocyclic compounds." Der Pharma Chemica, 2013. Link

Sources

Development of a stability-indicating assay for Prasugrel

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of a Robust Stability-Indicating Assay for Prasugrel (HCl)

Executive Summary & Scientific Rationale

Prasugrel Hydrochloride is a thienopyridine prodrug used to inhibit platelet aggregation.[1] Unlike many stable solid-dosage molecules, Prasugrel presents a specific analytical challenge: structural lability due to its ester linkage and tetrahydrothienopyridine ring.

Developing a stability-indicating assay (SIA) for Prasugrel is not merely about separating peaks; it is about preventing in-situ degradation during the analysis itself. The ester bond is highly susceptible to hydrolysis, converting the prodrug into its active metabolite intermediate (R-138727) and subsequent degradation products (Impurity A). Furthermore, the sulfur moiety makes it prone to S-oxidation (Impurity B).

This guide outlines a self-validating HPLC protocol designed to quantify Prasugrel and separate its critical degradants in compliance with ICH Q1A(R2) and Q2(R1) guidelines.

The Chemical Basis of Instability

To develop a competent assay, one must understand the degradation mechanism. Prasugrel degrades primarily via two pathways:[1][2]

  • Hydrolysis (Dominant): The acetyl group is cleaved, often catalyzed by moisture, acidic, or basic environments. This yields the thiolactone intermediate (often referred to as Impurity A or Desacetyl Prasugrel).

  • Oxidation: The sulfur in the thienopyridine ring is susceptible to oxidation by peroxides, leading to N-oxides or Sulfoxides.

Scientist’s Note: The most common error in Prasugrel analysis is "Diluent-Induced Degradation." If you dissolve Prasugrel in methanol or water without pH control, it will hydrolyze before it reaches the column. The diluent must be acidified or highly organic.

Visualization: Prasugrel Degradation Pathways[1][2][3][4][5]

PrasugrelDegradation cluster_legend Pathway Key Prasugrel Prasugrel (Prodrug) [C20H20FNO3S] ImpurityA Impurity A (Hydrolysis) (Thiolactone Derivative) [Major Degradant] Prasugrel->ImpurityA Hydrolysis (Ester Cleavage) Acid/Base/H2O ImpurityB Impurity B (Oxidation) (N-Oxide/Sulfoxide) Prasugrel->ImpurityB Oxidation (H2O2/Peroxides) RingOpen Ring-Opened Metabolite ImpurityA->RingOpen Further Hydrolysis key Red Arrow: Primary Instability Yellow Arrow: Secondary Instability

Caption: Primary degradation pathways of Prasugrel. Note that Hydrolysis (Red) is the most rapid pathway in aqueous solution.

Method Development Strategy

Chromatographic Conditions (The "Why" behind the "What")
  • Stationary Phase: A C18 column is required. However, because the hydrolytic degradants are more polar than the parent, a standard C18 (like Zorbax Eclipse XDB or Kromasil 100) is ideal.

  • Mobile Phase pH: CRITICAL. The mobile phase must be maintained at pH 2.5 – 3.0 .

    • Reasoning: Prasugrel undergoes rapid base-catalyzed hydrolysis. At pH > 4.0, on-column degradation causes peak broadening and "ghost" peaks.

  • Wavelength: 210 nm or 220 nm.

    • Reasoning: While the parent absorbs at 254 nm, the degradants (lacking the full conjugation) often have lower response factors. 220 nm ensures the "Mass Balance" calculation is accurate by detecting low-level impurities.

The "Self-Validating" Diluent

Do not use 100% Methanol.

  • Recommended Diluent: Acetonitrile : 0.1% Formic Acid in Water (80:20 v/v).

  • Why: The high organic content ensures solubility, and the acid stabilizes the ester bond during the autosampler residence time.

Detailed Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: Generate degradation products to prove the method's specificity (Resolution > 1.5 between all peaks).

StressorConditionsTarget DegradationScientist's Notes
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 Hours10-20%Neutralize with NaOH before injection. Watch for precipitation.
Base Hydrolysis 0.1 N NaOH, RT, < 15 Mins10-20%Caution: Prasugrel degrades instantly in base. Do not heat. Neutralize immediately.
Oxidation 3% H2O2, RT, 2-6 Hours5-15%Generates N-oxides. Ensure peak purity check (DAD).
Thermal 60°C (Solid State), 7 Days< 5%Prasugrel HCl is relatively stable in solid state; changes usually indicate moisture ingress.
Photolytic 1.2 million lux hours< 5%Use quartz cells if testing solution; petri dish for solid.
Protocol B: Stability-Indicating HPLC Method

Instrument: UHPLC or HPLC equipped with PDA (Photo Diode Array) Detector.

1. Chromatographic Parameters:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.

  • Column Temp: 25°C (Ambient).

  • Detection: UV @ 220 nm.

2. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (KH2PO4), adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Program: Use a gradient to elute the polar hydrolysis products early and the non-polar parent later.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial
5.07030Isocratic hold for polar degradants
15.02080Ramp to elute Parent & Dimers
20.02080Wash
21.07030Re-equilibration
25.07030End

Method Validation Workflow

The following workflow ensures the method is robust enough for regulatory submission.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Parameters Start Method Development (pH 3.0 Selection) Stress Forced Degradation (Acid, Base, Ox) Start->Stress Specificity Specificity Check (Peak Purity > 990) Stress->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Robustness Robustness Test (pH ± 0.2, Flow ± 10%) Precision->Robustness Final Final SOP Generation Robustness->Final

Caption: Step-by-step validation logic ensuring regulatory compliance (ICH Q2).

Troubleshooting & Expert Insights

Issue: Mass Balance Discrepancy

  • Symptom:[5][6][7] The assay value drops by 10%, but total impurities only increase by 2%.

  • Cause: Prasugrel often precipitates in acidic media if the organic ratio drops too low, or volatile degradants (like small organic acids) are not detected at 220 nm.

  • Fix: Ensure the sample diluent contains at least 50% Acetonitrile.

Issue: Peak Tailing

  • Cause: Interaction between the basic nitrogen in the thienopyridine ring and residual silanols on the column.

  • Fix: Use a "Base Deactivated" column (BDC) or increase buffer ionic strength (up to 50mM).

Issue: "Ghost" Peaks in Blank

  • Cause: Carryover. Prasugrel is sticky.

  • Fix: Use a needle wash of Acetonitrile:Water (90:10) with 0.1% Phosphoric Acid.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Borole, T. C., et al. "Development and validation of stability indicating HPTLC method for determination of Prasugrel."[7] Journal of Chemical and Pharmaceutical Research, 2010.[7] [Link]

  • Al Omari, M. M., et al. "Prasugrel Hydrochloride: Comprehensive Profile." Profiles of Drug Substances, Excipients and Related Methodology, Academic Press. [Link]

  • PubChem Compound Summary. "Prasugrel." National Center for Biotechnology Information. [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application Note: Biocatalytic Cascade Synthesis of Prasugrel Metabolites and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural complexity and chemical instability of Prasugrel’s active metabolite (R-138727) present significant challenges for analytical standard generation and metabolic profiling. Traditional chemical synthesis yields are often <3% due to the labile free thiol group. This Application Note details a validated, high-yield (>40%) biocatalytic protocol utilizing a sequential enzymatic cascade: hydrolysis via Porcine Liver Esterase (PLE) followed by regioselective oxidation using Unspecific Peroxygenase (MroUPO).[1] This methodology offers a scalable, "one-pot" alternative to mammalian microsome incubations for generating R-138727 and its precursor R-95913.

The Metabolic Landscape

Prasugrel is a third-generation thienopyridine prodrug. Unlike clopidogrel, its bioactivation is less dependent on CYP2C19, reducing genetic variability in patient response. However, the pathway involves a critical intermediate (thiolactone) and a chemically unstable active metabolite.

Metabolic Pathway & Target Compounds

The bioactivation occurs in two distinct phases:[1][2][3]

  • Rapid Hydrolysis: Human carboxylesterases (hCE2) hydrolyze the ester to form the inactive thiolactone intermediate (R-95913 ).[1]

  • Oxidative Ring Opening: Cytochrome P450s (predominantly CYP3A4 and CYP2B6) oxidize the thiophene ring, leading to ring opening and formation of the active metabolite (R-138727 ).[4]

Critical Instability: R-138727 contains a free thiol group.[1] In solution, it rapidly oxidizes to form the inactive disulfide dimer (R-106583 ) or reacts with other electrophiles.

Figure 1: Biotransformation pathway of Prasugrel highlighting the enzymatic cascade and instability of the active metabolite.[5]

Biocatalytic Strategy: The UPO Advantage

While human liver microsomes (HLM) or recombinant CYP450s (Supersomes™) are the physiological standard, they are unsuitable for preparative synthesis due to high cost, low turnover numbers, and complex cofactor requirements (NADPH).

The Solution: We utilize Unspecific Peroxygenases (UPOs) , specifically from Marasmius rotula (MroUPO). UPOs mimic P450 chemistry but use hydrogen peroxide (


) as the oxygen donor and electron acceptor, eliminating the need for expensive cofactor regeneration systems.
Comparative Efficiency
ParameterRecombinant CYPs (Microsomes)MroUPO (Peroxygenase)
Cofactor NADPH (Expensive/Unstable)

(Cheap)
Substrate Loading Low (< 50 µM)High (> 1 mM)
Reaction Time 30–60 mins2–4 hours
Yield (Active Met.) < 1% (Analytical only)~44% (Preparative)
Scalability µg scalemg to g scale

Detailed Protocols

Protocol A: Synthesis of Intermediate R-95913 (Hydrolysis)

This step utilizes Porcine Liver Esterase (PLE), a robust and cost-effective surrogate for human hCE2.

Reagents:

  • Prasugrel HCl (Substrate)[6][7][8]

  • Porcine Liver Esterase (PLE) (Sigma-Aldrich or equivalent, >15 U/mg)

  • Potassium Phosphate Buffer (KPi), 200 mM, pH 7.0[1]

  • Acetone (Co-solvent)[1]

Procedure:

  • Preparation: Dissolve 150 mg (0.4 mmol) Prasugrel in 40 mL acetone.

  • Buffer Addition: Add 140 mL deionized water and 20 mL KPi buffer (Total vol: 200 mL).

  • Enzyme Addition: Add 22 mg PLE.

  • Incubation: Stir at 25°C, 200 rpm.

  • Monitoring: Check via TLC (Ethyl acetate/n-hexane 1:1) or HPLC.[1][6][9] Conversion is typically complete within 60 minutes .

  • Extraction: Extract 3x with Dichloromethane (DCM). Dry organic phase over

    
     and evaporate.
    
  • Yield: Expect >95% conversion to R-95913 (Thiolactone).

Protocol B: "One-Pot" Cascade to Active Metabolite R-138727

This protocol extends Protocol A by adding the oxidative step without isolating the intermediate.

Critical Safety Note: The active metabolite is unstable.[1] If quantification is the goal, you must use the derivatization step immediately upon reaction termination.

Reagents:

  • Reaction mixture from Protocol A (at 30 min mark)

  • MroUPO (lyophilized or liquid formulation)

  • Ascorbate (Radical scavenger to protect enzyme)

  • Hydrogen Peroxide (

    
    ) feed solution (400 mM)[1]
    

Workflow:

  • Step 1 (Hydrolysis): Initiate Protocol A (Prasugrel + PLE). Stir for 30 mins.

  • Step 2 (Oxidation Setup): Add 350 mg Ascorbate and 600 U MroUPO to the vessel.

  • Oxidant Feed: Continuously add

    
     (400 mM stock) via syringe pump at a rate of 2 mM/h (approx 1 mL/h for this scale).
    
    • Why? Bolus addition of

      
       inactivates the enzyme. Continuous feeding is crucial.
      
  • Incubation: Stir for 2.5 hours at 25°C.

  • Termination & Stabilization (Choose Path):

    • Path A (Isolation): Extract immediately with DCM (Nitrogen atmosphere recommended).

    • Path B (Analytical Quantification): Add equal volume of 2-bromo-3'-methoxyacetophenone (MP) solution (10 mM in Acetonitrile) to derivatize the free thiol.

Figure 2: One-pot enzymatic cascade workflow for synthesizing Prasugrel Active Metabolite.

Impurity Profiling & Troubleshooting

The "Inactive" Dimer (R-106583)

If the reaction pH drifts > 7.4 or if extraction is delayed, R-138727 dimerizes to R-106583.

  • Identification: Mass shift of [2M-2H].

  • Control: Maintain pH 7.0 and use Ascorbate during the UPO step to maintain reducing conditions.

N-Oxide Impurities

Over-oxidation can occur if


 concentration is too high locally.
  • Mitigation: Ensure efficient stirring (200+ rpm) and strictly control the syringe pump rate. Do not add

    
     manually in shots.
    

References

  • Biocatalytic Synthesis using Fungal Peroxygenases: Kiebist, J., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. International Journal of Molecular Sciences. [Link]

  • Metabolic Pathway & Pharmacokinetics: Farid, N. A., et al. (2007). The metabolic pathway of prasugrel leading to its active metabolite. Drug Metabolism and Disposition.[1][4][8][10][11][12] [Link]

  • Active Metabolite Derivatization Method: FDA Clinical Pharmacology Review (Prasugrel/Effient), NDA 022307.[10] (2009).[4][8] Details on R-138727 stabilization using 2-bromo-3'-methoxyacetophenone. [Link]

  • Hydrolysis Kinetics (hCE2/PLE): Williams, E. T., et al. (2008). The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2.[1][13][14] Drug Metabolism and Disposition.[1][4][8][10][11][12] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1,2-Diketone Synthesis from Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Strategy

The Challenge: Converting chalcones (1,3-diaryl-2-propene-1-ones) to 1,2-diketones (specifically Benzils , 1,2-diarylethanediones) is a non-trivial transformation. It is not a simple oxidation of the alkene; it requires a skeletal rearrangement involving the loss of one carbon atom (the original


-carbon or carbonyl carbon depending on the mechanism) or a complex oxidative cleavage-recombination sequence.

Primary Routes:

  • The Classical Route (Gold Standard): Thallium(III) Nitrate (TTN) mediated oxidative rearrangement. High reliability, high toxicity.

  • The Modern Route (Green Chemistry): Hypervalent Iodine (HTIB) mediated oxidation. Lower toxicity, substrate-dependent yields.

Diagnostic Flowchart: Before selecting a protocol, confirm your target structure:

  • Target: Benzil (

    
    ).[1] Action:  Use Protocols A or B below.
    
  • Target: 1,2-Diketone with 3-carbon chain (

    
    ). Action:  STOP. This requires saturation of the alkene followed by 
    
    
    
    -oxidation (
    
    
    Riley oxidation), not the protocols listed here.

Critical Protocols

Protocol A: Thallium(III) Nitrate (TTN) Oxidative Rearrangement

Best for: High-value substrates where yield is paramount and waste disposal is managed.

Mechanism: This reaction proceeds via an oxythallation adduct, followed by a 1,2-aryl shift (rearrangement) and subsequent oxidative loss of the formyl carbon (as formate/CO2).

Reagents:

  • Substrate: Chalcone (1 equiv)

  • Oxidant: Thallium(III) Nitrate Trihydrate (TTN) (3.0 - 3.5 equiv)

  • Solvent: Methanol (acidified with 70%

    
    )
    
  • Temperature: Reflux[2]

Step-by-Step Workflow:

  • Preparation: Dissolve TTN (3 equiv) in Methanol. Add 70% Perchloric acid (

    
    , 2-5 mL per 100 mL MeOH).
    
    • Technical Note: The acid is critical to prevent the formation of acetals (

      
      ) which stall the rearrangement.
      
  • Addition: Add the chalcone to the stirring TTN solution.

  • Reaction: Reflux for 2–6 hours. Monitoring by TLC is essential; look for the disappearance of the fluorescent chalcone spot and the appearance of the yellow benzil spot.

  • Workup: Filter off the precipitated Thallium(I) Nitrate (TlNO3). Dilute filtrate with water and extract with Chloroform (

    
    ).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Hypervalent Iodine (HTIB) Mediated Synthesis

Best for: Electron-rich chalcones (alkoxy substituted) and green chemistry compliance.

Reagents:

  • Substrate: Chalcone (1 equiv)

  • Oxidant: [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's Reagent) (2.2 equiv)

  • Solvent: Acetonitrile (

    
    )
    
  • Catalyst:

    
     (10 mol%) - Optional but recommended for difficult substrates.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve chalcone in Acetonitrile.

  • Oxidation: Add HTIB portion-wise at Room Temperature.

  • Heating: Heat to 60–80°C. The reaction typically proceeds via an unstable

    
    -formyl ketone intermediate which oxidatively decarbonylates.
    
  • Quench: Pour into saturated

    
    .
    

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion / Stuck Intermediates

User Question: "I am using the TTN method. The starting material is gone, but I isolated a colorless oil instead of the yellow benzil. NMR suggests an acetal. What happened?"

Scientist Answer: You have isolated the dimethyl acetal intermediate .

  • Cause: The reaction medium was not acidic enough. In pure methanol, TTN converts the rearranged aldehyde into a stable dimethyl acetal (

    
    ), preventing the final oxidation to the diketone.
    
  • Solution: Increase the concentration of Perchloric Acid (

    
    ) or Sulfuric Acid (
    
    
    
    ) in the methanol. The acid is required to hydrolyze the acetal in situ, allowing the third equivalent of TTN to oxidize the aldehyde to the diketone (with loss of carbon).
  • Recovery: Treat your isolated oil with dilute aqueous acid/THF and mild oxidant (or just hydrolyze to the aldehyde and subject to standard oxidation).

Issue 2: Low Yield with Electron-Deficient Chalcones

User Question: "My chalcone has a nitro group (


). The Iodine/HTIB method is giving <20% yield. Why?"

Scientist Answer: Hypervalent iodine mechanisms generally rely on the nucleophilic attack of the alkene onto the iodine center (electrophilic).

  • Causality: Electron-withdrawing groups (EWG) like

    
     deactivate the alkene, making it a poor nucleophile. The initial adduct formation is rate-limiting and reversible.
    
  • Solution: Switch to Protocol A (TTN) . Thallium is a "softer" and more powerful electrophile that tolerates EWGs better than Iodine(III). Alternatively, run the HTIB reaction at higher temperatures (reflux) and increase catalyst loading (

    
     to 20 mol%).
    
Issue 3: Tar/Polymer Formation

User Question: "The reaction mixture turned black and viscous. I suspect polymerization."

Scientist Answer: This is common with chalcones lacking substitution at the


-position when heated too aggressively.
  • Cause: Radical polymerization or competitive Michael additions initiated by trace metal contaminants or excessive heat.

  • Solution:

    • Degas your solvent. Oxygen can interfere with radical-sensitive steps.

    • Stoichiometry Control: Do not add all oxidant at once. Add TTN or HTIB portion-wise to keep the concentration of the active oxidant steady but low.

    • Check Solubility: Ensure the chalcone is fully dissolved before adding the oxidant. Localized high concentrations favor polymerization.

Mechanistic Visualization

The following diagram illustrates the McKillop Oxidative Rearrangement (Type III) pathway, explaining the "Loss of Carbon" phenomenon which is often confusing to researchers expecting a simple oxidation.

Chalcone_Oxidation_Mechanism Chalcone Chalcone (Ar-CH=CH-CO-Ar') Adduct Oxythallation Adduct Chalcone->Adduct + TTN / MeOH / H+ Rearrangement 1,2-Aryl Shift (Rearrangement) Adduct->Rearrangement - TlNO3 Aldehyde Intermediate Aldehyde Rearrangement->Aldehyde Hydrolysis Benzil 1,2-Diketone (Benzil) Aldehyde->Benzil + TTN (Oxidation) CarbonLoss Loss of C1 (as Formate/CO2) Aldehyde->CarbonLoss

Caption: The McKillop rearrangement pathway using Thallium(III). Note the critical 1,2-aryl shift and the subsequent excision of the formyl carbon to generate the 1,2-diketone.

Data Summary: Oxidant Comparison

FeatureThallium(III) Nitrate (TTN) Hypervalent Iodine (HTIB) Selenium Dioxide (

)
Reaction Type Oxidative RearrangementOxidative RearrangementAllylic/

-Oxidation
Product Benzil (

)
Benzil (

)
Typically 1,2,3-triones or complex mix
Carbon Count Loss of 1 Carbon Loss of 1 Carbon Retains all carbons
Yield High (70-90%)Moderate (40-75%)Variable
Toxicity Severe (Cumulative) Low/ModerateHigh
Key Limitation Disposal costs; Acid sensitivitySteric hindrance; EWG sensitivityOver-oxidation

References

  • McKillop, A., Swann, B. P., & Taylor, E. C. (1973). Thallium in organic synthesis.[1][3] XLII. Oxidative rearrangement of chalcones to benzils with thallium(III) nitrate.[1] Journal of the American Chemical Society, 95(10), 3340–3343.

  • Moriarty, R. M., Khosrowshahi, J. S., & Prakash, O. (1985). Synthesis of unsymmetrical benzils from chalcones using hypervalent iodine. Tetrahedron Letters, 26(25), 2961-2964.

  • Yusubov, M. S., & Wirth, T. (2005). Solvent-Free Iodine-Mediated Synthesis of 1,2-Diketones. Organic Letters, 7(3), 519–521.

  • Khurana, J. M., & Kandpal, G. (2003). A novel method of synthesis of 1,2-diketones from 1,2-diols and alkenes using N-bromosuccinimide. Tetrahedron Letters, 44(20), 3909-3911.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Impurity Profiling and Method Cross-Validation

In pharmaceutical manufacturing, the control of impurities is a critical issue directly impacting the safety and efficacy of the final drug product.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities.[1][2] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[2]

An analytical method is the cornerstone of this control strategy. However, the lifecycle of a pharmaceutical product often involves transferring these validated methods between laboratories—from research and development to quality control, or between a sponsor company and a contract manufacturing organization (CMO).[3] This transfer necessitates a documented process to verify that the receiving laboratory can perform the analytical procedure with the same level of performance as the originating laboratory.[4][5] This process, formally known as Analytical Method Transfer (AMT) and often referred to as cross-validation, ensures the consistency, reliability, and integrity of analytical data across different sites, analysts, and equipment.[4][6]

This guide provides a comprehensive comparison of the two primary chromatographic techniques used for impurity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and details a robust framework for their cross-validation, grounded in scientific principles and global regulatory standards.

Selecting the Appropriate Analytical Technique: HPLC vs. GC

The choice of analytical method is fundamentally dictated by the physicochemical properties of the impurities being analyzed. The two most powerful and widely used separation techniques in pharmaceutical impurity profiling are HPLC and GC.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing non-volatile, semi-volatile, and thermally unstable compounds.[8][9] In impurity analysis, HPLC is indispensable for detecting and quantifying process-related impurities, degradation products, and enantiomeric impurities.[2][10] Its operation at or near ambient temperature preserves the integrity of heat-sensitive molecules.[11]

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile and thermally stable compounds.[9] Its primary application in impurity testing is the quantification of residual solvents—volatile organic compounds used during the synthesis of the active pharmaceutical ingredient (API) or in the manufacturing process.[7][10]

The following table provides a comparative overview of their applications in impurity analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile or thermally labile compounds (e.g., degradation products, related substances, APIs).[8]Volatile and thermally stable compounds (e.g., residual solvents, volatile by-products).[10]
Operating Temperature Typically ambient to low heat (e.g., 20-60 °C).[11]High temperature (e.g., 150-300 °C) required to vaporize the sample.[11]
Primary Application Quantification of process impurities and degradation products in drug substances and products.[10]Analysis of residual solvents as mandated by ICH Q3C guidelines.[8]
Regulatory Context The primary method for purity testing under ICH Q2, Q3A, and Q3B guidelines.[2][8]The required technique for demonstrating compliance with residual solvent limits.[8]

The Regulatory and Procedural Framework for Cross-Validation

A successful cross-validation or method transfer is built upon a clear understanding of the governing regulatory guidelines. The objective is to demonstrate that a validated analytical procedure is suitable for its intended purpose in the receiving unit (RU).[12]

  • ICH Q2(R1)/Q2(R2) - Validation of Analytical Procedures: This foundational guideline details the performance characteristics that must be assessed to validate an analytical method.[12][13][14] These characteristics, including accuracy, precision, specificity, linearity, and range, form the basis of the acceptance criteria used in a cross-validation protocol.[15]

  • USP General Chapter <1224> - Transfer of Analytical Procedures: This chapter provides a framework for the transfer process itself.[5] It outlines several approaches, with the most common being Comparative Testing , where both the transferring unit (TU) and the receiving unit (RU) analyze the same set of samples and compare the results.[16][17] Other approaches include co-validation (where the RU participates in the initial validation) and revalidation by the RU.[17]

The decision to perform a cross-validation is triggered by changes in the analytical ecosystem.

Start Validated Method in Transferring Unit (TU) Change Change in Testing Environment? Start->Change Lab New Laboratory (RU) Change->Lab Yes Instrument New Instrument Model Change->Instrument Yes Method Different Analytical Method (e.g., HPLC to UPLC) Change->Method Yes Waiver Transfer Waiver Possible (Justification Required) Change->Waiver No CrossValidation Perform Cross-Validation/ Method Transfer Lab->CrossValidation Instrument->CrossValidation Method->CrossValidation End Routine Use at RU CrossValidation->End Waiver->End

Caption: Decision workflow for initiating analytical method cross-validation.

Designing the Cross-Validation Protocol

A meticulously planned, pre-approved protocol is the single most critical element for a successful method transfer.[14][18] It serves as the blueprint for the entire exercise and must be collaboratively developed by both the transferring and receiving units.

Essential Components of the Protocol:

  • Objective and Scope: Clearly state the purpose of the transfer and the specific analytical method being transferred.

  • Responsibilities: Define the roles of the TU and RU, including training, sample preparation, execution, and reporting.[18][19]

  • Materials, Reagents, and Standards: List all critical materials. Any differences in reagents or reference standards between the labs must be documented and their potential impact assessed.[4]

  • Equipment: Specify the instrument models and configurations at both sites. Even minor differences in equipment can impact results and should be noted.

  • Analytical Procedure: Provide the complete, step-by-step Standard Operating Procedure (SOP) for the method.

  • Samples for Analysis: Describe the samples to be used (e.g., a single batch of API or finished product, samples spiked with known impurities at relevant concentrations).

  • Performance Characteristics & Acceptance Criteria: This is the core of the protocol. For each parameter from ICH Q2(R1), define the experiment and the numerical criteria for a successful transfer.[17] For example:

    • Accuracy: The mean % recovery at the RU must be within ±X% of the value obtained by the TU.

    • Precision (Repeatability): The Relative Standard Deviation (RSD) for n=6 replicate preparations at the RU must be ≤Y%. The difference in mean results between labs should not exceed Z%.

  • Statistical Analysis: Define the statistical methods that will be used to compare the data sets from the two laboratories.

A Step-by-Step Experimental Workflow for Comparative Testing

The following workflow outlines the most common approach to cross-validation: comparative testing. This process ensures that under the same conditions with the same samples, the receiving unit can produce data equivalent to that of the transferring unit.

cluster_pre Phase 1: Pre-Transfer cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Reporting p1_1 Develop & Approve Transfer Protocol p1_2 Train RU Analysts (at TU or RU) p1_1->p1_2 p1_3 Verify RU Equipment (Qualification & Calibration) p1_2->p1_3 p1_4 Prepare & Ship Homogenized Sample Set to RU p1_3->p1_4 p2_1 TU & RU Concurrently Analyze Identical Samples p1_4->p2_1 p3_1 Compare Data Against Acceptance Criteria p2_1->p3_1 p3_2 Investigate Any Deviations or Failures p3_1->p3_2 p3_3 Generate Final Transfer Report p3_2->p3_3 p3_4 RU Adopts Method for Routine Use p3_3->p3_4

Caption: Three-phase workflow for a comparative analytical method transfer.

Detailed Protocol Steps:

Phase 1: Pre-Transfer Activities

  • Protocol Approval: Finalize and sign the cross-validation protocol.

  • Analyst Training: The TU analyst trains the RU analyst(s) on the nuances of the method. This is critical to mitigate technique-related variability.[4]

  • Equipment Verification: The RU confirms that all necessary equipment is fully qualified, calibrated, and performs as expected.[4]

  • Sample Preparation: The TU prepares a single, homogeneous batch of all samples required for the study. This typically includes:

    • Finished product or API.

    • Placebo (for finished product methods).

    • Samples spiked with known impurities and/or the API at concentrations spanning the method's range (e.g., 50%, 100%, and 150% of the specification limit).

  • Sample Distribution: The TU retains a portion of the samples and ships the remainder to the RU under appropriate storage conditions.

Phase 2: Execution

  • Concurrent Analysis: Both laboratories execute the analytical tests as defined in the protocol on the same set of samples. It is crucial that both sites follow the method exactly as written.

  • Data Recording: All raw data, chromatograms, and calculations are meticulously documented. Any unexpected observations or deviations from the protocol are recorded.

Phase 3: Data Analysis, Interpretation, and Reporting

  • Data Compilation: Both labs share their complete data packages.

  • Comparison against Acceptance Criteria: The results are formally compared against the pre-defined acceptance criteria in the protocol. This comparison is done for each validation parameter.

  • Investigation of Failures: If any result falls outside the acceptance criteria, a formal investigation is launched to determine the root cause (e.g., instrument malfunction, column variability, analyst error). Corrective actions are implemented, and the specific test may need to be repeated.

Data Presentation and Interpretation: Comparative Examples

Clear, tabular summaries are the most effective way to present comparative data. Below are illustrative examples for HPLC and GC method cross-validations, including typical acceptance criteria.

Table 1: Example Cross-Validation Data for an HPLC Method (Non-Volatile Impurities)
  • Method: A stability-indicating RP-HPLC method for quantifying three known impurities (Imp-A, Imp-B, Imp-C) in Drug Substance X.

  • Samples: Drug Substance X spiked with impurities at the specification limit (0.10%).

Performance ParameterUnitAcceptance CriteriaTransferring Unit (TU) ResultsReceiving Unit (RU) ResultsPass/Fail
Accuracy (% Recovery)
Impurity-A%RU mean recovery within ±5% of TU98.5101.2Pass
Impurity-B%RU mean recovery within ±5% of TU102.199.8Pass
Impurity-C%RU mean recovery within ±5% of TU99.397.5Pass
Precision (Repeatability, n=6)
Impurity-A% RSD≤ 2.0%0.81.1Pass
Impurity-B% RSD≤ 2.0%1.21.5Pass
Impurity-C% RSD≤ 2.0%0.91.3Pass
Linearity (Correlation Coeff.) ≥ 0.9990.99980.9997Pass

Interpretation: The data shows that the Receiving Unit was able to achieve comparable results to the Transferring Unit. The accuracy (% recovery) for all impurities was well within the pre-defined limit of ±5%, and the precision was excellent, with RSD values below the 2.0% threshold. The method is considered successfully transferred.

Table 2: Example Cross-Validation Data for a GC Method (Residual Solvents)
  • Method: A headspace GC method for quantifying three residual solvents (Methanol, Acetone, Isopropanol) in Drug Substance Y.

  • Samples: Drug Substance Y spiked with solvents at the ICH limit concentration.

Performance ParameterUnitAcceptance CriteriaTransferring Unit (TU) ResultsReceiving Unit (RU) ResultsPass/Fail
Accuracy (% Recovery)
Methanol%RU mean recovery within ±10% of TU95.499.1Pass
Acetone%RU mean recovery within ±10% of TU103.2105.8Pass
Isopropanol%RU mean recovery within ±10% of TU98.896.5Pass
Precision (Repeatability, n=6)
Methanol% RSD≤ 5.0%2.53.1Pass
Acetone% RSD≤ 5.0%1.92.8Pass
Isopropanol% RSD≤ 5.0%2.22.9Pass
Specificity ResolutionResolution between all peaks ≥ 1.5All peaks > 2.0All peaks > 2.0Pass

Interpretation: The cross-validation for the GC method was successful. The acceptance criteria for accuracy (typically wider for residual solvents) and precision were met. Specificity was confirmed as the chromatographic resolution between solvent peaks was adequate at both sites.

Conclusion

The cross-validation of analytical methods for pharmaceutical impurities is a non-negotiable regulatory requirement and a fundamental component of a robust quality system.[4] It ensures that the data used to assess the quality, safety, and stability of a drug is reliable and consistent, regardless of where it is generated. By grounding the process in the principles of ICH and USP guidelines, developing a comprehensive and scientifically sound protocol, and executing the plan with meticulous care, pharmaceutical organizations can ensure seamless method transfers, maintain data integrity, and ultimately safeguard patient health.

References

  • Quantics Biostatistics. (2025, April 16). Assay Transfers: A Guide to USP <1224>.
  • Allan Chemical Corporation. HPLC vs GC: Application Differences.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines.
  • Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food & Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • The J. Molner Company. (2025, September 30). Best Practices for Transferring Analytical Methods.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • United States Pharmacopeia. (2017). General Chapter, <1224> Transfer of Analytical Procedures. USP-NF.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Scribd. 1224 Transfer of Analytical Procedures.
  • Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline / SOP.
  • Compliance4alllearning.com. (2015, January 28). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

Sources

Comprehensive Guide: Validation of Stability-Indicating Methods (SIM) Under ICH Q2(R2) & Q1A(R2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between a legacy HPLC methodology and an optimized, stability-indicating UHPLC-PDA method. It serves as a blueprint for researchers validating analytical procedures to establish the shelf-life of drug substances in accordance with ICH Q1A(R2) (Stability Testing) and the modernized ICH Q2(R2) (Validation of Analytical Procedures).

The Core Challenge: A method is only "stability-indicating" if it can unequivocally differentiate the active pharmaceutical ingredient (API) from all degradation products (hydrolytic, oxidative, photolytic) and process impurities.

Part 1: The Comparative Framework

To demonstrate the validation process, we compare two distinct analytical approaches for "Stabilovir" (a hypothetical labile antiviral drug).

FeatureMethod A: Legacy Approach Method B: Optimized SIM (Recommended)
Platform Standard HPLC (Agilent 1100/1200 equiv)UHPLC (e.g., Waters ACQUITY / Agilent 1290)
Detector UV-Vis (Single Wavelength: 254 nm)Photodiode Array (PDA/DAD) (190–400 nm)
Column C18, 5 µm, 250 x 4.6 mmC18 (Sub-2 µm), 100 x 2.1 mm
Elution Isocratic (Acetonitrile : Buffer)Gradient (0%

60% Organic modifier)
Run Time 45 Minutes8 Minutes
Specificity Risk High: Co-elution of degradants is common.Low: Peak purity analysis confirms specificity.

Scientist's Insight: Method A often fails during late-stage stability studies when unknown degradants appear. Method B is designed with "Lifecycle Management" (ICH Q14) in mind, ensuring robustness from day one.

Part 2: The Validation Lifecycle (Visualized)

The transition from ICH Q2(R1) to Q2(R2) emphasizes that validation is not a one-time checklist but a lifecycle confirming the method remains "fit for purpose."

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Define Requirements Stress Forced Degradation (Stress Testing) Dev->Stress Identify Impurities Val Validation Study (ICH Q2 R2) Dev->Val Final Method Stress->Dev Optimize Separation Routine Routine Monitoring & Change Control Val->Routine Transfer Routine->ATP Continuous Improvement

Figure 1: The Analytical Procedure Lifecycle aligning ICH Q14 (Development) with ICH Q2(R2) (Validation).

Part 3: Specificity & Forced Degradation (The Foundation)

Why this matters: Specificity is the critical parameter for a SIM. You must prove that the main peak is pure and not masking a co-eluting degradant. This is achieved via Forced Degradation Studies .[1][2][3]

Experimental Protocol: Stress Testing

Target: Achieve 5–20% degradation. Less than 5% is inconclusive; more than 20% risks secondary degradation (degradants of degradants).

1. Acid Hydrolysis (Hydrolytic Stress)
  • Preparation: Transfer 5.0 mg of API into a 10 mL volumetric flask.

  • Stress: Add 2.0 mL of 0.1 N HCl.

  • Incubation: Heat at 60°C for 4 hours (or until target degradation is reached).

  • Neutralization (CRITICAL): Allow to cool, then add exactly 2.0 mL of 0.1 N NaOH. Failure to neutralize will damage the column and distort peak shape.

  • Dilution: Dilute to volume with Mobile Phase.

2. Oxidative Stress
  • Preparation: Transfer 5.0 mg of API into a 10 mL flask.

  • Stress: Add 2.0 mL of 3%

    
    .
    
  • Incubation: Room temperature for 2–6 hours. Note: Heat + Peroxide often causes uncontrolled destruction. Keep at RT first.

  • Quenching: Dilute to volume. Inject immediately.

Decision Logic for Stress Testing

StressLogic Start Start Stress Test (Acid/Base/Oxidation) Check Check Degradation % Start->Check Low < 5% Degradation Check->Low Too Stable Good 5-20% Degradation Check->Good Optimal High > 20% Degradation Check->High Unstable Action1 Increase Severity (Temp/Conc/Time) Low->Action1 Final Calculate Mass Balance & Check Peak Purity Good->Final Action2 Decrease Severity High->Action2 Action1->Check Action2->Check

Figure 2: Decision tree for optimizing stress conditions to ensure valid specificity data.

Data Comparison: Specificity Results

The following table illustrates why Method B (UHPLC-PDA) is superior for validation.

ParameterMethod A (Legacy UV)Method B (UHPLC-PDA)Interpretation
Acid Degradant

4.2 min (Shoulder on API)2.1 min (Fully Resolved)Method B resolves the impurity.
Resolution (

)
1.2 (Fail)3.5 (Pass)ICH requires

(optimally > 2.0).
Peak Purity Angle N/A (Single Wavelength)0.254 (Threshold: 1.100)Pass: Purity Angle < Purity Threshold indicates no co-elution.
Mass Balance 92.0%99.1%Method B detects polar degradants that Method A eluted in the void volume.

Part 4: Quantitative Validation Parameters

Once specificity is established via stress testing, the method is validated for quantitative performance.

Linearity & Range

Protocol: Prepare a minimum of 5 concentration levels ranging from the Reporting Threshold (usually 0.05%) to 120% of the nominal concentration.

  • Method B Performance:

    
     across the range 0.1 µg/mL to 120 µg/mL.
    
Accuracy (Recovery)

Protocol: Spike known amounts of impurities and API into the placebo matrix at 3 levels (50%, 100%, 150% of target).

  • Acceptance Criteria: 98.0% – 102.0% recovery for API; 90.0% – 110.0% for impurities.

Precision (Repeatability)

Protocol: 6 injections of the standard at 100% concentration.

  • Method A: %RSD = 1.8% (Borderline).

  • Method B: %RSD = 0.4% (Excellent). UHPLC injectors are significantly more precise.

Sensitivity (LOD/LOQ)

Protocol: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).

ParameterMethod A (Legacy)Method B (Modern)Impact
LOQ (API) 0.5 µg/mL0.05 µg/mLMethod B can detect trace degradation earlier in stability studies.
S/N @ 0.1% 8:1 (Fail)25:1 (Pass)Method B meets ICH Q2(R2) sensitivity requirements for impurities.

Part 5: Robustness (The QbD Approach)

ICH Q2(R2) encourages a Design of Experiments (DoE) approach for robustness rather than "One-Factor-at-a-Time."

Experimental Setup (Method B):

  • Factor 1: Column Temp (

    
    )
    
  • Factor 2: Flow Rate (

    
     mL/min)
    
  • Factor 3: Gradient Slope (

    
    )
    

Result: Method B showed no significant change in Resolution (


) between the Critical Pair (API and nearest impurity) across the design space, confirming the method is robust for global transfer.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guideline on validation methodology and lifecycle management.

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (2003).[5] Defines stress testing and stability data requirements.

  • ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. (1996).[5] Protocol for light stress testing.[1]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[6][7] (2015).[7][8] Complementary US regulatory perspective.[7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.